

Technical Guide: 2-Bromo-3,4-difluoro-1-nitrobenzene

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Compound of Interest

Compound Name: 2-Bromo-3,4-difluoro-1-nitrobenzene

Cat. No.: B1268381

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CAS Number: 877161-74-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-3,4-difluoro-1-nitrobenzene**, a key chemical intermediate in the synthesis of complex organic molecules. This compound is of particular interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its versatile reactivity, which allows for the strategic introduction of fluorine and other functional groups into molecular scaffolds.

Physicochemical Properties

2-Bromo-3,4-difluoro-1-nitrobenzene is a pale yellow solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

Property	Value	Reference
CAS Number	877161-74-5	[1]
Molecular Formula	C ₆ H ₂ BrF ₂ NO ₂	[2]
Molecular Weight	249.99 g/mol	[2]
Appearance	Pale yellow solid	[2]
Melting Point	66-70 °C	[2]
Density	1.869 g/cm ³	[2]
Purity	≥ 98%	[2]
Solubility	Insoluble in water, soluble in organic solvents	[2]

Synthesis and Experimental Protocols

The synthesis of substituted bromodifluoronitrobenzenes typically involves the nitration of a corresponding bromodifluorobenzene precursor. While a specific protocol for the 2-bromo-3,4-difluoro isomer is not readily available in public literature, the following detailed methodology for the synthesis of the closely related isomer, 2,4-Difluoro-3-bromo-1-nitrobenzene, illustrates the general and widely applicable synthetic principles.

Representative Synthesis: Nitration of 1,3-difluoro-2-bromobenzene

This protocol details the electrophilic nitration of a bromodifluorobenzene ring using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, a solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is prepared and stirred vigorously at ambient temperature.

- **Nitration:** Concentrated nitric acid (70%, 8 ml) is added dropwise to the solution. The rate of addition is carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 55°C.
- **Reaction Completion:** After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.
- **Quenching:** The reaction mixture is then carefully poured onto 300 ml of ice.
- **Extraction:** The resulting aqueous mixture is extracted three times with methylene chloride.
- **Washing:** The combined organic layers are washed three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Drying and Concentration:** The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed in vacuo to yield a yellow solid.
- **Purification:** The crude product is recrystallized from isopropyl ether to afford the pure product as a white solid (Yield: 97%).

Chemical Reactivity and Applications in Drug Discovery

2-Bromo-3,4-difluoro-1-nitrobenzene is a valuable building block in medicinal chemistry, primarily due to the strategic placement of its functional groups. The presence of two electron-withdrawing fluorine atoms and, most importantly, a strong electron-withdrawing nitro group, activates the aromatic ring for Nucleophilic Aromatic Substitution (S_NAr) reactions.

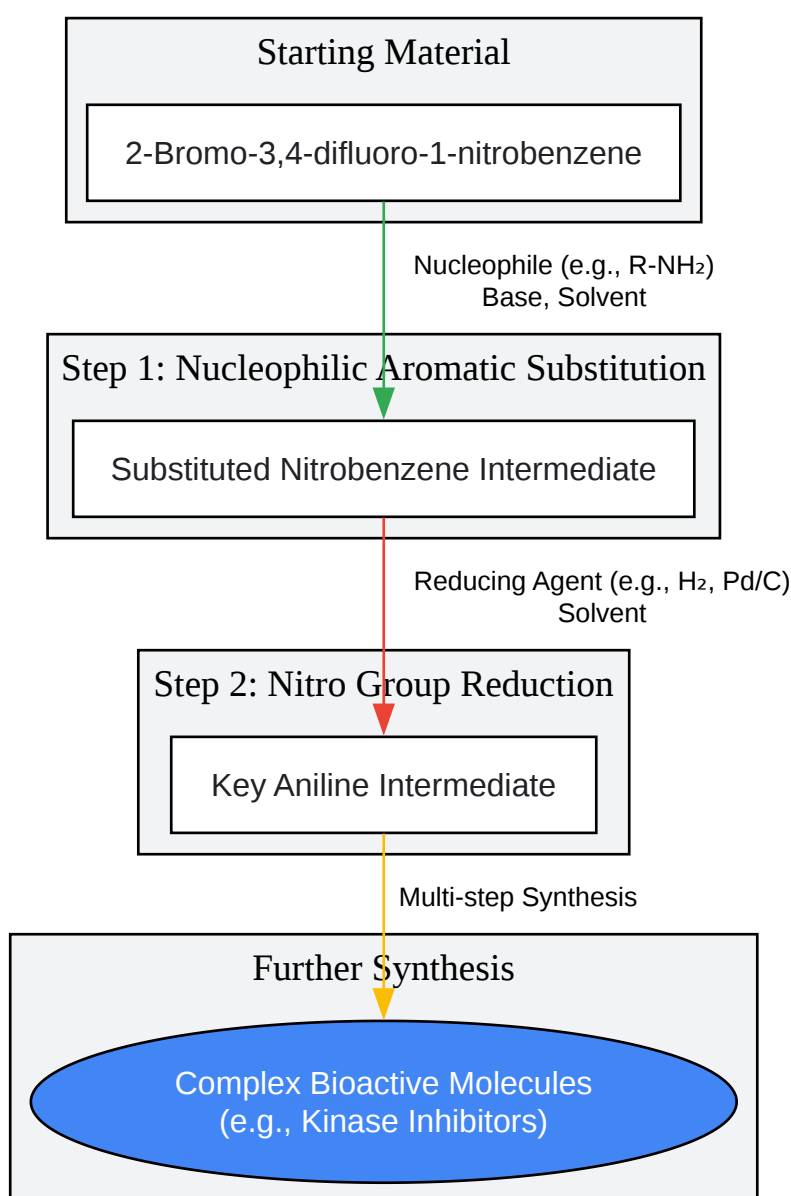
In this context, the bromine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is a cornerstone for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Furthermore, the nitro group can be readily reduced to an aniline, providing a versatile functional handle for a wide range of subsequent chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic ring systems commonly found in active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms is a well-

established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Synthetic Utility Workflow

The following diagram illustrates a typical experimental workflow demonstrating the utility of **2-Bromo-3,4-difluoro-1-nitrobenzene** as a precursor for generating substituted anilines, which are key intermediates in the synthesis of many pharmaceutical compounds, including kinase inhibitors.

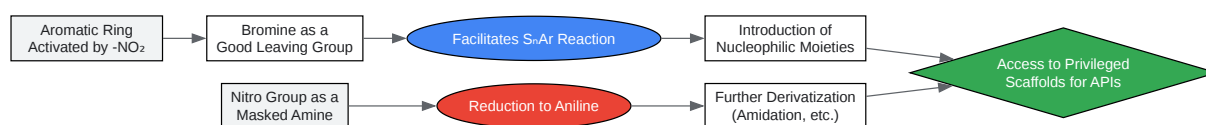


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Synthetic utility of **2-Bromo-3,4-difluoro-1-nitrobenzene**.

Logical Relationships in Synthetic Design

The chemical logic for utilizing **2-Bromo-3,4-difluoro-1-nitrobenzene** in synthetic campaigns is based on a sequence of predictable and high-yielding transformations. The electron-deficient nature of the aromatic ring dictates the initial site of nucleophilic attack, while the subsequent reduction of the nitro group opens up a different set of chemical possibilities. This logical progression is crucial for the efficient construction of target molecules.



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Logical flow for synthetic applications.

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